molecular formula C23H26N2O4 B4827936 Dimethoxy strychnine

Dimethoxy strychnine

Cat. No.: B4827936
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-UHFFFAOYSA-N
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Description

Dimethoxy strychnine, also known as 10,11-dimethoxystrychnine, is a derivative of the well-known alkaloid strychnine. It is a naturally occurring compound found in the seeds of the Strychnos nux-vomica tree. This compound is known for its bitter taste and toxic properties, similar to its parent compound, strychnine .

Scientific Research Applications

Dimethoxy strychnine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethoxy strychnine typically involves the introduction of methoxy groups to the strychnine molecule. One common method is the methylation of strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy strychnine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

Dimethoxy strychnine exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to muscle contractions. The binding of neurotransmitters to these receptors triggers an impulse at one end of a nerve cell, resulting in the characteristic convulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxy strychnine is unique due to the presence of methoxy groups, which alter its chemical reactivity and biological activity compared to strychnine and brucine.

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKTZKIUPZVBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859344
Record name 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358802-83-1
Record name 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethoxy strychnine
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Customer
Q & A

Q1: What is Brucine and where is it found?

A1: Brucine (2,3-dimethoxystrychnidin-10-one) is a naturally occurring alkaloid primarily found in the seeds of the Strychnos nux-vomica tree, also known as the poison nut tree. It is often found alongside strychnine, another toxic alkaloid. [, , , ]

Q2: What is the molecular formula and weight of brucine?

A2: Brucine has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol. []

Q3: Has the crystal structure of brucine been determined?

A3: Yes, the crystal structures of brucine, as well as brucine acetone solvate and brucine 2-propanol solvate dihydrate, have been determined. Interestingly, the solvent used appears to influence the packing arrangement of brucine molecules within the crystal lattice. []

Q4: How does the packing of brucine molecules differ in its solvates?

A4: Brucine and its 2-propanol solvate dihydrate both exhibit a monolayer sheet packing structure. In contrast, the acetone solvate shows brucine molecules arranged as pillars. This suggests that the solvent plays a role in directing the self-assembly of brucine. []

Q5: Does brucine form hydrates, and if so, what is unique about their structure?

A5: Yes, brucine forms multiple hydrates, exhibiting pseudopolymorphism. One hydrate, brucine-water (1/2), has a unique structure with cyclic hydrogen-bonded water tetramers forming chains. These chains are connected to brucine molecules via hydrogen bonds involving nitrogen and oxygen atoms. []

Q6: Is brucine soluble in water?

A6: While brucine is generally considered poorly soluble in water, its solubility can be influenced by several factors including temperature, pH, and the presence of other solvents. []

Q7: What are the spectroscopic characteristics of brucine?

A7: Brucine has been studied using various spectroscopic methods, including NMR and UV-Vis spectroscopy. For instance, the 1H NMR spectrum of brucine in CDCl3 exhibits distinct peaks corresponding to its various proton environments. []

Q8: What is the historical context of brucine research?

A8: Research on brucine dates back to the early 19th century, with initial studies focusing on its isolation, characterization, and potential medicinal uses. Over the years, research has explored its chemistry, toxicology, and more recently, its potential applications in various fields. [, ]

Q9: Has brucine been studied for its potential as an antibacterial agent?

A10: Yes, research suggests that brucine exhibits antibacterial activity against certain bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes. [, , ]

Q10: Are there any synthetic peptides derived from brucine with antibacterial activity?

A12: Yes, a peptide named "Brucin" was chemically synthesized based on peptides found in the fruit protein of Brucea javanica. This peptide exhibited significant antibacterial activity against Streptococcus pyogenes. [, ]

Q11: Has the structure of the "Brucin" peptide been studied?

A13: Yes, structural analysis of the "Brucin" peptide indicates it is linear with a random coil conformation. It carries a net positive charge and has a molecular mass of 1168.31 Da. []

Q12: What is "M-Brucin" and how does it differ from "Brucin"?

A14: "M-Brucin" is a modified version of the "Brucin" peptide, with an amino acid sequence of NH2-His-Thr-Leu-Cys-Met-Gly-Lys-Ala-Thr-Tyr. This modification was found to improve the peptide's antibacterial activity. []

Q13: How does the antibacterial activity of "M-Brucin" compare to conventional antibiotics?

A15: Studies have shown that "M-Brucin" exhibits inhibitory activity comparable in strength to penicillin G and chloramphenicol against Staphylococcus epidermidis and Streptococcus pyogenes. []

Q14: Has brucine been studied for its potential to treat SARS-CoV-2?

A16: Yes, computational studies have investigated brucine and other alkaloids as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme involved in viral replication. []

Q15: What is the toxicity profile of brucine?

A18: Brucine is highly toxic and can cause severe poisoning in humans and animals. It acts as a neurotoxin, affecting the central nervous system and potentially leading to convulsions, paralysis, and even death. [, ]

Q16: Are there any specific regulations regarding the handling and use of brucine due to its toxicity?

A19: Given its toxicity, brucine is classified as a hazardous substance and its handling and use are subject to strict safety regulations. Researchers working with brucine should consult and adhere to all relevant safety data sheets and regulations to minimize risks. []

Q17: What are the symptoms of brucine poisoning?

A20: Symptoms of brucine poisoning can include muscle stiffness, tremors, convulsions, difficulty breathing, and respiratory paralysis. []

Q18: What types of analytical techniques are used to detect and quantify brucine?

A23: Various analytical methods have been employed for brucine detection and quantification, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and electrochemical methods. [, , ]

Q19: Can brucine be electrochemically oxidized?

A25: Yes, electrochemical studies have shown that brucine can be oxidized at an electrode surface. The products obtained from electrochemical oxidation were found to be similar to those obtained through traditional chemical oxidation methods. []

Q20: How has brucine been used in the resolution of racemic mixtures?

A26: Brucine, being chiral, forms diastereomeric salts with racemic mixtures of chiral acids. These salts can be separated based on their differing solubilities, allowing for the resolution of the enantiomers. [, , , ]

Q21: Can brucine be used in asymmetric synthesis?

A27: While brucine itself is not directly used as a catalyst in asymmetric synthesis, its ability to form diastereomeric salts has been exploited for the resolution of chiral compounds, which can then be used in asymmetric reactions. []

Q22: Has brucine been utilized in studies on polymer chemistry?

A28: Yes, research has explored the use of brucine as a catalyst in the polymerization of α-hydroxy-carboxylic acid anhydrosulfites. Interestingly, the use of brucine as a catalyst in these polymerization reactions resulted in the asymmetric selection of monomer enantiomers, leading to the formation of optically active polymers. []

Q23: How has brucine been used in chromatography?

A29: Brucine has been immobilized on polystyrene resins to create chiral stationary phases for chromatographic separations. This allows for the separation of enantiomers based on their differential interactions with the brucine moiety. []

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